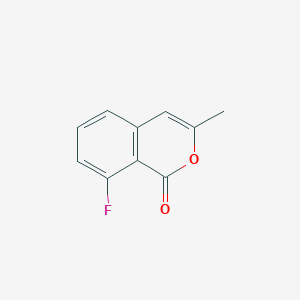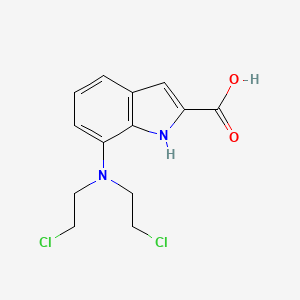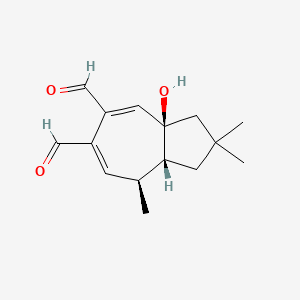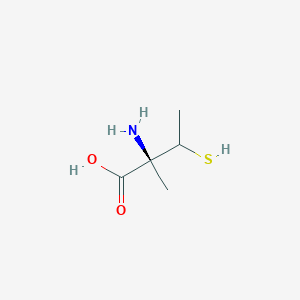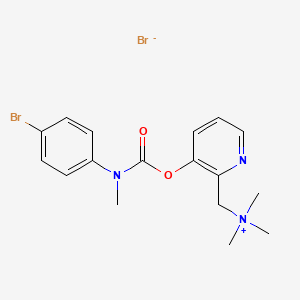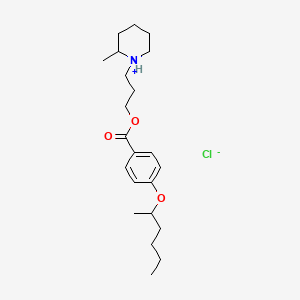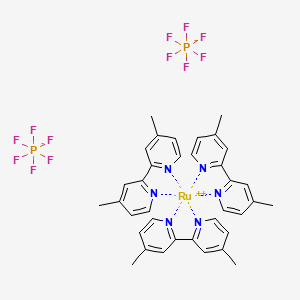![molecular formula C12H14N4OS B15347992 3-(Ethylamino)-4-methyl-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 26078-28-4](/img/structure/B15347992.png)
3-(Ethylamino)-4-methyl-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethylamino)-4-methyl-2-[(thiazol-2-yl)azo]phenol is an organic compound with a complex structure It features an azo group (-N=N-) linking a phenol and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethylamino)-4-methyl-2-[(thiazol-2-yl)azo]phenol typically involves the azo coupling reaction between 5-ethylamino-4-methylphenol and thiazole-2-diazonium chloride. The process involves the following steps:
Diazotization: : Thiazole is treated with nitrous acid to form thiazole-2-diazonium chloride.
Coupling Reaction: : The thiazole-2-diazonium chloride is then coupled with 5-ethylamino-4-methylphenol in an alkaline medium to produce 5-(Ethylamino)-4-methyl-2-[(thiazol-2-yl)azo]phenol.
Industrial Production Methods: Industrially, the production method scales up the laboratory synthesis process, optimizing the yield and purity. This involves controlled temperature and pH conditions, efficient stirring, and the use of high-purity reagents to minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Ethylamino)-4-methyl-2-[(thiazol-2-yl)azo]phenol undergoes several types of reactions:
Oxidation: : It can be oxidized to form various oxidation products.
Reduction: : Reduction typically targets the azo group, leading to the formation of the corresponding amines.
Substitution: : The phenol group can participate in electrophilic substitution reactions.
Oxidation Reagents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction Reagents: : Sodium dithionite (Na₂S₂O₄), catalytic hydrogenation
Substitution Reagents: : Halogens, sulfonyl chlorides under acidic or basic conditions
Oxidation Products: : Corresponding quinones or higher oxidation states of the thiazole ring.
Reduction Products: : Ethylamino-4-methylphenol and 2-amino-thiazole.
Substitution Products: : Halogenated or sulfonated derivatives of the phenol ring.
Applications De Recherche Scientifique
Chemistry:
Dye Synthesis: : Due to its vivid coloration, it is used as a precursor in the synthesis of dyes for textiles and inks.
Analytical Chemistry: : It is utilized as an indicator in various titrations and chemical assays.
Biological Staining: : It is used in biological research to stain cells and tissues for microscopic examination.
Pharmaceutical Research: : Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Materials Science: : It is incorporated into polymers to impart specific properties such as UV resistance and coloration.
Catalysis: : It serves as a ligand in catalytic processes, enhancing reaction rates and selectivity.
Mécanisme D'action
Molecular Targets and Pathways: The compound exerts its effects primarily through the interaction of its phenolic and azo groups with biological macromolecules. The phenolic group can form hydrogen bonds with proteins and nucleic acids, while the azo group can participate in electron transfer reactions. These interactions can modulate enzymatic activities, gene expression, and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds:
4-[(4-Methylphenyl)azo]phenol: : This compound has a similar structure but lacks the thiazole ring.
2-[(4-Methylphenyl)azo]-5-(ethylamino)phenol: : This compound has an altered position of the azo linkage and ethylamino group.
4-Methyl-2-[(thiazol-2-yl)azo]phenol: : Similar but does not contain the ethylamino group.
Uniqueness: 5-(Ethylamino)-4-methyl-2-[(thiazol-2-yl)azo]phenol is unique due to the combination of its functional groups, which provide a versatile platform for chemical reactions and biological interactions
Propriétés
Numéro CAS |
26078-28-4 |
|---|---|
Formule moléculaire |
C12H14N4OS |
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
5-(ethylamino)-4-methyl-2-(1,3-thiazol-2-yldiazenyl)phenol |
InChI |
InChI=1S/C12H14N4OS/c1-3-13-9-7-11(17)10(6-8(9)2)15-16-12-14-4-5-18-12/h4-7,13,17H,3H2,1-2H3 |
Clé InChI |
NXHJWVUQCOUJKU-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC(=C(C=C1C)N=NC2=NC=CS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


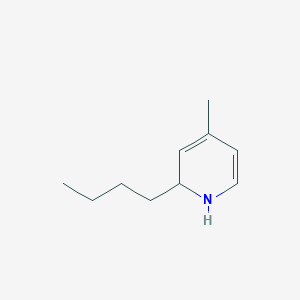
![3-[(Dimethylamino)methyl]-2-methylphenol](/img/structure/B15347928.png)
![2-[[4-[(2,5-Dichlorophenyl)azo]-3-methylphenyl]ethylamino]ethanol](/img/structure/B15347930.png)
